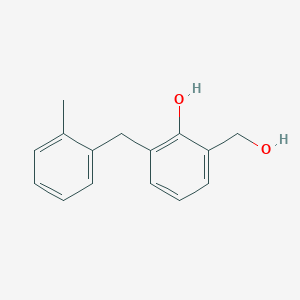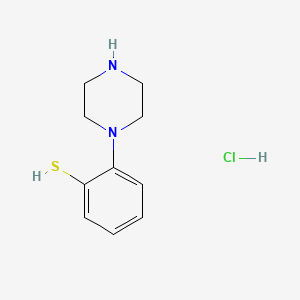
2-(1-Piperazinyl)-benzenethiol Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Piperazinyl)-benzenethiol Hydrochloride is a chemical compound that features a piperazine ring attached to a benzenethiol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Piperazinyl)-benzenethiol Hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods provide efficient routes to obtain the desired piperazine derivatives.
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale cyclization reactions and the use of solid-phase synthesis techniques . These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications.
化学反应分析
Types of Reactions
2-(1-Piperazinyl)-benzenethiol Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include disulfides from oxidation, thiols from reduction, and various substituted piperazine derivatives from nucleophilic substitution .
科学研究应用
2-(1-Piperazinyl)-benzenethiol Hydrochloride has a wide range of scientific research applications:
作用机制
The mechanism of action of 2-(1-Piperazinyl)-benzenethiol Hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring is known to interact with dopamine and serotonin receptors, which may explain its potential antipsychotic effects . Additionally, the thiol group can form disulfide bonds, influencing the compound’s biological activity .
相似化合物的比较
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: A hybrid compound with similar structural features, used as an antipsychotic agent.
Piperidine derivatives: Compounds with a similar piperazine ring, widely used in pharmaceuticals.
Uniqueness
2-(1-Piperazinyl)-benzenethiol Hydrochloride is unique due to the presence of both the piperazine ring and the benzenethiol group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
属性
分子式 |
C10H15ClN2S |
|---|---|
分子量 |
230.76 g/mol |
IUPAC 名称 |
2-piperazin-1-ylbenzenethiol;hydrochloride |
InChI |
InChI=1S/C10H14N2S.ClH/c13-10-4-2-1-3-9(10)12-7-5-11-6-8-12;/h1-4,11,13H,5-8H2;1H |
InChI 键 |
OKBSQUPRDHPILF-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1)C2=CC=CC=C2S.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


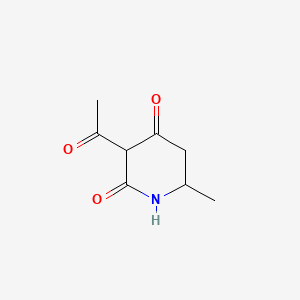
![2-Ethoxy-1-[[2'-[2-(trityl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxylic Acid Methyl Ester-d4 (Candesartan Impurity)](/img/structure/B13838716.png)

![(E)-3-(4-hydroxyphenyl)-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]prop-2-enamide](/img/structure/B13838731.png)
![tert-butyl N-[(3S)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate](/img/structure/B13838735.png)
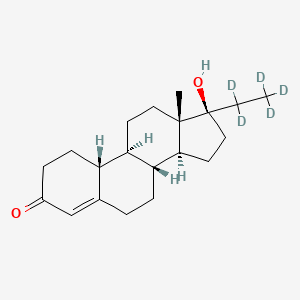

![2-Bromo-4-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13838744.png)
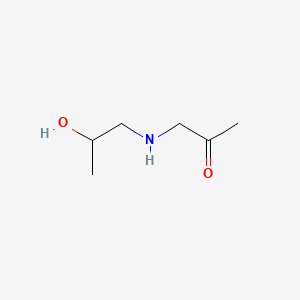
![1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol;1-[2-(4,5,6,7-tetrahydroinden-3a-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-3a-ide;zirconium(2+)](/img/structure/B13838761.png)
